molecular formula C20H28NO3- B13818050 N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate

N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate

Cat. No.: B13818050
M. Wt: 330.4 g/mol
InChI Key: HAFUNLPUTYTZPJ-UHFFFAOYSA-M
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Description

N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with methyl iodide to form N-methylpiperidine. This intermediate is then reacted with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidine-4-yl-2-hydroxy-2-phenylacetate: Lacks the cyclohexyl group, which may affect its biological activity.

    N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-methylacetate: Has a methyl group instead of a phenyl group, leading to different chemical properties.

    N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-ethylacetate: Contains an ethyl group, which may influence its reactivity and applications.

Uniqueness

N-Methylpiperidine-4-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H28NO3-

Molecular Weight

330.4 g/mol

IUPAC Name

2-cyclohexyl-2-hydroxy-2-[2-(1-methylpiperidin-4-yl)phenyl]acetate

InChI

InChI=1S/C20H29NO3/c1-21-13-11-15(12-14-21)17-9-5-6-10-18(17)20(24,19(22)23)16-7-3-2-4-8-16/h5-6,9-10,15-16,24H,2-4,7-8,11-14H2,1H3,(H,22,23)/p-1

InChI Key

HAFUNLPUTYTZPJ-UHFFFAOYSA-M

Canonical SMILES

CN1CCC(CC1)C2=CC=CC=C2C(C3CCCCC3)(C(=O)[O-])O

Origin of Product

United States

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